REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=O)[O:11][C:9](=[O:10])[C:8]2=[CH:14][CH:15]=1)([CH3:4])([CH3:3])[CH3:2].[NH2:16]C(N)=O>CN(C)C=O>[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[O:11])[NH:16][C:9](=[O:10])[C:8]2=[CH:14][CH:15]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
150.33 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C2C(C(=O)OC2=O)=CC1
|
Name
|
|
Quantity
|
44.21 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solids were heated slowly with a Meker burner
|
Type
|
CUSTOM
|
Details
|
At 175° C.
|
Type
|
TEMPERATURE
|
Details
|
to be cooled with an air gun
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The flask was then cooled
|
Type
|
FILTRATION
|
Details
|
after which the solution was filtered by gravity
|
Type
|
CUSTOM
|
Details
|
to remove any solids which should not
|
Type
|
DISSOLUTION
|
Details
|
dissolve
|
Type
|
ADDITION
|
Details
|
Water (1 liter) was added
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C2C(C(=O)NC2=O)=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.6757 mol | |
AMOUNT: MASS | 137.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |